8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Physicochemical profiling Drug-likeness Lead optimization

8-Methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2204367-68-8; molecular formula C₁₀H₇F₃N₂O₂; MW 244.17 g/mol) is a nitrogen-containing fused heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one class. The scaffold incorporates a bridgehead nitrogen at the ring junction, an electron-withdrawing trifluoromethyl group at position 2, and an electron-donating methoxy substituent at position 8 of the pyridine ring.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
Cat. No. B13052111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=CC(=O)N2C=C1)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-17-6-2-3-15-8(4-6)14-7(5-9(15)16)10(11,12)13/h2-5H,1H3
InChIKeySBGQVGLNKURVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one – Core Scaffold Identity and Procurement-Relevant Profile


8-Methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 2204367-68-8; molecular formula C₁₀H₇F₃N₂O₂; MW 244.17 g/mol) is a nitrogen-containing fused heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one class [1]. The scaffold incorporates a bridgehead nitrogen at the ring junction, an electron-withdrawing trifluoromethyl group at position 2, and an electron-donating methoxy substituent at position 8 of the pyridine ring [1]. Computed physicochemical descriptors include an XLogP3-AA of 0.7, a topological polar surface area (TPSA) of 41.9 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and a single rotatable bond (the methoxy C–O axis) [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% , positioning it as an accessible building block or screening candidate for medicinal chemistry programs targeting this heterocyclic space.

Why Generic Substitution of 8-Methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with Close Analogs Risks Divergent Outcomes


Within the pyrido[1,2-a]pyrimidin-4-one series, even single-point substituent changes produce measurably distinct physicochemical and pharmacological profiles. Removal of the 8-methoxy group (as in the 2-(trifluoromethyl) parent, CAS 1527836-00-5, MW 214.14) decreases molecular weight by ~30 Da, eliminates one hydrogen bond acceptor, and alters both lipophilicity and electronic distribution on the pyridine ring [1]. Relocation of the methoxy from position 8 to position 6 (CAS 2665660-75-1) generates a positional isomer with identical molecular formula but a different SMILES connectivity, changing the spatial orientation of the electron-donating group relative to the bridgehead nitrogen and the C4 carbonyl . Introduction of halogens at position 3 or 8 (e.g., 3-bromo-8-methoxy-2-(trifluoromethyl) analog, MW 323.07) adds heavy atoms that further perturb molecular recognition, metabolic stability, and downstream derivatization chemistry . These differences are not interchangeable; for structure–activity relationship (SAR) studies, lead optimization, or patent-defensible composition of matter, the precise 8-methoxy-2-(trifluoromethyl) substitution pattern constitutes a distinct chemical entity whose properties cannot be assumed from data on congeners.

Quantitative Differentiation Evidence: 8-Methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one vs. Closest Analogs


Molecular Weight and TPSA Differentiation vs. 2-(Trifluoromethyl) Parent (CAS 1527836-00-5)

The 8-methoxy substitution on the target compound increases molecular weight by 30.03 Da (14.0% increase) and topological polar surface area (TPSA) relative to the unsubstituted 2-(trifluoromethyl) parent scaffold (CAS 1527836-00-5). This modification adds one hydrogen bond acceptor (from 5 to 6) and one rotatable bond (from 0 to 1), altering permeability and solubility parameters that are critical in lead optimization [1].

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: 8-OCH₃ vs. 6-OCH₃ Substitution Pattern (CAS 2665660-75-1)

The target compound bears the methoxy group at position 8 of the pyrido[1,2-a]pyrimidin-4-one scaffold, whereas its closest regioisomer (CAS 2665660-75-1) places the methoxy at position 6. Although the two isomers share identical molecular formula (C₁₀H₇F₃N₂O₂) and molecular weight (244.17 g/mol), the distinct SMILES connectivity (COC1=CC2=NC(=CC(=O)N2C=C1)C(F)(F)F for 8-OCH₃ vs. COc1cccc2nc(C(F)(F)F)cc(=O)n12 for 6-OCH₃) results in different spatial and electronic environments at the pyridine ring [1]. The 8-OCH₃ position places the methoxy para to the bridgehead nitrogen, whereas the 6-OCH₃ places it meta, which can differentially modulate the electron density at the C4 carbonyl and the C2–CF₃ site, potentially altering hydrogen-bonding capacity, metabolic soft spots, and target engagement in biological assays [2].

Regioisomer comparison Electronic effects SAR studies

Halogen-Free Advantage: 8-OCH₃ vs. 8-Br and 3-Br-8-OCH₃ Analogs for Downstream Derivatization

The target compound lacks halogen substituents, distinguishing it from the 8-bromo analog (8-Br-2-CF₃) and the 3-bromo-8-methoxy analog (CAS 2206365-13-9, MW 323.07). The absence of bromine eliminates the molecular weight penalty (+78.9 Da for 3-Br-8-OCH₃ vs. target) and removes a potential site for unwanted Pd-catalyzed side reactions or metabolic dehalogenation . Conversely, the target's unsubstituted C3 and C8 positions preserve sites available for regioselective electrochemical halogenation or trifluoromethylation, as demonstrated by Su et al. (2023), offering synthetic flexibility for late-stage diversification without pre-installed halogens that may constrain reaction scope [1].

Synthetic tractability Cross-coupling Late-stage functionalization

Vendor Purity Specification Comparison: 98% (Leyan) vs. 95% (AKSci) Baseline

Commercially, 8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is available at two distinct purity specifications: 98% from Leyan (product 1753508) and 95% from AKSci (product 1757EL) . The 3-percentage-point purity differential translates to a maximum impurity burden of 2% vs. 5%, a factor of 2.5× difference in allowable total impurities. For applications requiring high-confidence single-compound pharmacology (e.g., SPR, ITC, or cellular target engagement assays), the higher-purity material reduces the risk of off-target confounding from unidentified impurities [1].

Quality control Procurement specification Batch consistency

Pyrido[1,2-a]pyrimidin-4-one Scaffold Validation: Antimalarial and SHP2 Inhibitory Activity Benchmarks

The pyrido[1,2-a]pyrimidin-4-one core has been independently validated in two therapeutic contexts. In antimalarial screening, Mane et al. (2014) reported that 3-fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (compound 21) exhibited an IC₅₀ of 33 μM and 4-oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (compound 37) an IC₅₀ of 37 μM against the chloroquine-sensitive Pf 3D7 strain, establishing the scaffold's antiplasmodial potential [1]. In oncology, Zhang et al. (2024) demonstrated that pyrido[1,2-a]pyrimidin-4-one derivative 14i inhibited full-length SHP2 with an IC₅₀ of 0.104 μM and showed antiproliferative activity against Kyse-520 cancer cells (IC₅₀ = 1.06 μM) with selectivity over HBMEC normal cells (IC₅₀ = 30.75 μM, selectivity index ≈29) [2]. These class-level benchmarks provide a quantitative expectation baseline for the target compound's potential activity range.

Antimalarial SHP2 allosteric inhibition Kinase inhibitor scaffold

Electrochemical Synthetic Accessibility: Green Chemistry Advantage for Scale-Up Procurement

The 2023 electrochemical methodology of Su et al. demonstrates that 4H-pyrido[1,2-a]pyrimidin-4-ones can be regioselectively halogenated and trifluoromethylated under catalyst-free, external-oxidant-free conditions using inexpensive sodium salts (NaCl, NaBr, NaI, NaSO₂CF₃) [1]. This protocol provides a green, scalable route to functionalized derivatives including the target substitution pattern, avoiding transition-metal catalysts and stoichiometric oxidants that complicate purification and increase cost. For procurement planning, this suggests that the 8-methoxy-2-CF₃ compound can be synthesized and potentially manufactured via a more sustainable and cost-efficient route compared to analogs requiring Pd-catalyzed cross-coupling for halogen introduction [1].

Electrosynthesis Green chemistry Process scale-up

Evidence-Backed Application Scenarios for 8-Methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in Scientific Procurement


Medicinal Chemistry SAR Exploration of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The target compound's defined 8-methoxy-2-trifluoromethyl substitution pattern makes it an ideal reference point for systematic SAR studies. Unlike the parent 2-(trifluoromethyl) scaffold (MW 214.14), the 8-OCH₃ derivative introduces an additional hydrogen bond acceptor and a measurable shift in lipophilicity (XLogP3-AA = 0.7), enabling researchers to probe the impact of C8 substitution on target binding, solubility, and metabolic stability [1]. Comparison with the 6-methoxy positional isomer (CAS 2665660-75-1) allows dissection of regioisomer-dependent electronic effects, while the halogen-free composition permits subsequent late-stage bromination or iodination at C3 or C8 for further diversification .

High-Confidence Biochemical Screening Requiring Defined Purity Specifications

For biophysical assays (SPR, ITC, DSF) and cellular target engagement studies where impurity-driven false positives are a recognized risk, the 98% purity grade (Leyan) provides a 2% maximum impurity burden — a 60% reduction relative to the 95% commercial alternative (AKSci) [1]. This purity differential is particularly relevant when screening at compound concentrations exceeding 10 μM, where a 5% impurity level could yield effective concentrations of individual impurities in the 0.5 μM range, sufficient to trigger false hit signals in sensitive biochemical readouts .

Green Chemistry-Oriented Library Synthesis and Scale-Up Feasibility Assessment

The demonstration by Su et al. (2023) that 4H-pyrido[1,2-a]pyrimidin-4-ones can be functionalized via catalyst-free, oxidant-free electrochemical methods positions the target compound as a tractable starting point for parallel library synthesis [1]. The absence of pre-installed halogens preserves synthetic flexibility, while the electrochemical route eliminates transition-metal catalyst costs and associated purification challenges, making it attractive for groups planning to synthesize 50–500 compound libraries for hit-to-lead expansion [1].

Antimalarial or SHP2-Targeted Drug Discovery Programs Using Validated Scaffold

The pyrido[1,2-a]pyrimidin-4-one core has demonstrated quantifiable activity in two disease-relevant assays: antimalarial IC₅₀ values of 33–37 μM against Pf 3D7 (Mane et al., 2014) and SHP2 enzymatic inhibition at IC₅₀ = 0.104 μM (Zhang et al., 2024) [1]. The 8-methoxy-2-trifluoromethyl analog represents an unexplored substitution pattern within these validated chemotypes, offering a genuine opportunity for novel IP generation and potency optimization in either indication. Researchers prioritizing these therapeutic areas can procure the compound as part of a systematic matrix of substituent variations to map SAR around the C2 and C8 positions [1].

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